molecular formula C6H5NO2 B564995 Nicotinic Acid-d3 (major) CAS No. 861405-75-6

Nicotinic Acid-d3 (major)

Cat. No.: B564995
CAS No.: 861405-75-6
M. Wt: 126.129
InChI Key: PVNIIMVLHYAWGP-IWDQAABOSA-N
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Description

Nicotinic Acid-d3 (major) is a deuterated form of nicotinic acid, also known as niacin or vitamin B3. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in metabolic and pharmacokinetic research. Nicotinic acid is an essential nutrient for humans, playing a crucial role in the metabolism of carbohydrates, fats, and proteins. It is also involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme that is vital for energy production and DNA repair .

Mechanism of Action

Target of Action

Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .

Biochemical Pathways

Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .

Pharmacokinetics

Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .

Result of Action

The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .

Action Environment

The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.

Biochemical Analysis

Biochemical Properties

Nicotinic Acid-d3 (major) acts as a coenzyme in over 400 enzymatic reactions . It helps convert nutrients into energy, create cholesterol and fats, create and repair DNA, and exert antioxidant effects . It is also involved in redox reactions, acting as an electron donor or acceptor .

Cellular Effects

Nicotinic Acid-d3 (major) has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in human metabolism, acting as a coenzyme in both glycolysis and the Krebs cycle .

Molecular Mechanism

At the molecular level, Nicotinic Acid-d3 (major) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Nicotinamide adenine dinucleotide (NAD), along with its phosphorylated variant nicotinamide adenine dinucleotide phosphate (NADP), are utilized in transfer reactions within DNA repair and calcium mobilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicotinic Acid-d3 (major) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nicotinic Acid-d3 (major) can vary with different dosages in animal models. Pharmacological doses up to 3000 mg/day have been administered for dyslipidemia, demonstrating its tolerability across a broad range of doses .

Metabolic Pathways

Nicotinic Acid-d3 (major) is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is converted within the body to nicotinamide adenine dinucleotide (NAD) via the Preiss–Handler pathway .

Transport and Distribution

Nicotinic Acid-d3 (major) is transported and distributed within cells and tissues. It enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD .

Subcellular Localization

The subcellular localization of Nicotinic Acid-d3 (major) and its effects on activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinic Acid-d3 (major) can be synthesized through several methods. One common approach involves the deuteration of nicotinic acid using deuterium gas or deuterated reagents. The process typically involves the exchange of hydrogen atoms in the nicotinic acid molecule with deuterium atoms under specific reaction conditions. This can be achieved through catalytic hydrogenation or other chemical reactions that facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of nicotinic acid generally involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process yields nicotinic acid along with by-products such as nitrous oxide. The production of Nicotinic Acid-d3 (major) would follow a similar pathway, with the additional step of deuteration to replace hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

Nicotinic Acid-d3 (major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include NAD, NADP, NADH, and NADPH, which are essential coenzymes in cellular metabolism .

Scientific Research Applications

Nicotinic Acid-d3 (major) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic Acid-d3 (major) is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and metabolic research. This labeling allows for precise tracking of the compound’s metabolic pathways and interactions within the body, providing valuable insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2,5,6-trideuteriopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-IWDQAABOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676066
Record name (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861405-75-6
Record name (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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